molecular formula C20H24ClN5O2 B2610342 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 922452-43-5

3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2610342
CAS No.: 922452-43-5
M. Wt: 401.9
InChI Key: KDUCNSWXSUOTSW-UHFFFAOYSA-N
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Description

3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic purine derivative of significant interest in pharmacological research, primarily investigated for its role as a potent and selective phosphodiesterase-4 (PDE4) inhibitor. By selectively inhibiting PDE4 , this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels in specific cell types. This mechanism is a recognized therapeutic strategy for modulating inflammatory responses, as increased cAMP signaling can downregulate the activation of pro-inflammatory immune cells such as neutrophils, monocytes, and T-cells. Consequently, this compound serves as a critical research tool for exploring PDE4-driven pathways in preclinical models of inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. Furthermore, due to the broad role of cAMP in cellular signaling, its application extends to neurological research, where PDE4 inhibition has been linked to cognitive enhancement and neuroprotection, providing a versatile chemical probe for investigating complex signal transduction mechanisms.

Properties

IUPAC Name

3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-4-5-9-26-18(27)16-17(23(3)20(26)28)22-19-24(10-6-11-25(16)19)14-8-7-13(2)15(21)12-14/h7-8,12H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUCNSWXSUOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidopurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidopurine core.

    Introduction of Substituents: The butyl group and the 3-chloro-4-methylphenyl group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reagents to ensure the correct positioning of the substituents.

    Final Modifications: The final step may involve additional modifications to the compound to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process must also ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The pyrimido[1,2-g]purine core facilitates palladium-catalyzed coupling reactions. For structurally analogous compounds, Suzuki–Miyaura coupling with arylboronic acids has been employed to introduce aryl groups at reactive positions (e.g., C-7 or C-9).

Reaction Conditions Reagents/Catalysts Yield Reference
Substituted arylboronic acid couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h65–78%

This reaction modifies the aromatic substituents, enabling diversification for structure-activity relationship (SAR) studies.

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chloro-4-methylphenyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

Reaction Conditions Products Reference
Amine substitutionEt₃N, DMSO, 120°C, 24 h3-amino-4-methylphenyl derivative
MethoxylationNaOMe, CuI, DMF, 100°C, 18 h3-methoxy-4-methylphenyl analog

The chloro group’s electron-withdrawing nature enhances reactivity toward amines and alkoxides.

Oxidation and Reduction of the Purine Core

The dione moiety (positions 2 and 4) participates in redox reactions:

Oxidation

Controlled oxidation converts the dione to a triketone intermediate, enhancing electrophilicity for downstream modifications .

Oxidizing Agent Conditions Outcome
KMnO₄ in acidic mediumH₂SO₄, 60°C, 6 hFormation of triketone derivative

Reduction

Selective reduction with NaBH₄ targets the lactam groups, yielding tetrahydropyrimidine analogs.

Alkylation and Acylation

The butyl side chain and methyl groups serve as sites for alkylation/acylation. For instance:

Reaction Type Reagents Modification Reference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium derivatives
AcylationAcCl, pyridine, 0°C→RTAcetylated purine analogs

Hydrolysis Under Acidic/Basic Conditions

The purine-dione system undergoes hydrolysis, cleaving the heterocyclic ring:

Condition Products Application
6M HCl, reflux, 8 h3-chloro-4-methylbenzoic acid + urea byproductsDegradation pathway analysis
NaOH (1M), 70°C, 4 hOpen-chain dicarboxylic acid derivativesProdrug design

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition at the purine core, observed in related pyrimido-purine systems .

Conditions Outcome Quantum Yield
UV (254 nm), CH₃CN, N₂ atmosphereCyclobutane-linked dimerΦ = 0.12

Mechanistic Insights and Challenges

  • Steric Hindrance : The 3-chloro-4-methylphenyl and butyl groups impede reactions at the C-8 position, necessitating high-pressure conditions for functionalization.

  • Regioselectivity : Electrophilic attacks favor the N-7 position over N-9 due to electron density distribution (supported by DFT calculations in analogous systems) .

Scientific Research Applications

Chemical Applications

Synthesis Building Block:
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique pyrimido[1,2-g]purine core allows for the introduction of various functional groups that can lead to novel compounds with tailored properties.

Reagent in Organic Reactions:
It is utilized as a reagent in organic synthesis reactions. The presence of the chloro-substituent enhances its reactivity profile, making it suitable for substitution reactions and facilitating the formation of new chemical bonds.

Biological Applications

Biological Activity Studies:
Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and antiviral properties. The unique structure may allow it to interact with biological targets effectively.

Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways including signal transduction and gene expression. For instance, it may inhibit specific kinases or proteases involved in cellular signaling pathways, potentially leading to therapeutic effects in disease contexts.

Medical Applications

Therapeutic Potential:
Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases such as cancer and infectious diseases. Its ability to influence cellular processes positions it as a candidate for drug development.

Case Studies:
Several studies have documented its efficacy in preclinical models. For example:

  • A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines.
  • Another investigation highlighted its antiviral properties against specific viral strains, suggesting potential use in antiviral therapies.

Industrial Applications

Material Development:
In industrial settings, this compound is being explored for the development of new materials. Its structural features may contribute to the creation of advanced polymers or composites with enhanced mechanical properties.

Catalysis:
The compound also shows promise as a catalyst in various chemical reactions due to its ability to stabilize transition states and lower activation energies.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemistry Synthesis building blockUseful for creating complex organic molecules
Reagent in organic reactionsEnhances reactivity due to chloro-substituent
Biology Antimicrobial studiesExhibits potential against various pathogens
Mechanism of action studiesModulates key biological pathways
Medicine Therapeutic agent researchPotential applications in cancer and viral infections
Preclinical efficacy studiesSignificant cytotoxicity against cancer cells
Industry Material developmentContributes to advanced polymers
CatalysisEffective in lowering activation energies

Mechanism of Action

The mechanism of action of 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimido[1,2-g]Purine-2,4-Dione Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 3-butyl, 9-(3-chloro-4-methylphenyl) ~480 g/mol* High lipophilicity (Cl, butyl)
1-Methyl-9-(4-methylbenzyl)-analog 9-(4-methylbenzyl) ~420 g/mol Reduced steric bulk
9-(4-Ethoxyphenyl)-3-(4-methylbenzyl)-analog 9-(4-ethoxyphenyl), 3-(4-methylbenzyl) ~520 g/mol Improved solubility (ethoxy)
3-[(2-Chloro-6-fluorophenyl)methyl]-analog 3-(2-chloro-6-fluorobenzyl) ~532 g/mol Enhanced electronegativity

*Estimated based on structural analogs.

The ethoxyphenyl group in introduces polarizability, improving aqueous solubility but reducing membrane permeability relative to the target’s chloro-methylphenyl moiety.

Key Research Findings and Limitations

Electron-Withdrawing Groups: The 3-chloro substituent in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., ), but could also increase toxicity risks .

Lipophilicity-Balance Challenge : The butyl chain and chloro-methylphenyl group may render the compound excessively hydrophobic, necessitating formulation optimization for in vivo studies .

Data Gaps: Limited empirical data on the target compound’s solubility, stability, and toxicity require further experimental validation.

Biological Activity

3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS Number: 922452-43-5) is a synthetic compound belonging to the class of pyrimidine and purine derivatives. Its unique chemical structure incorporates various functional groups that may influence its biological activity.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22ClN5O3\text{C}_{19}\text{H}_{22}\text{ClN}_5\text{O}_3

This structure includes a pyrimidine ring fused with a purine-like moiety and substituents that may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
  • Impact on Cancer Migration and Invasion : Analogous compounds have demonstrated the ability to reduce migration and invasion in cancer cells. This suggests potential therapeutic applications in metastatic cancer treatment .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide synthesis or cell cycle regulation. For example, inhibition of kinases or other signaling molecules can lead to reduced tumor growth .
  • Receptor Interaction : It may interact with receptors that modulate cellular responses to growth factors or hormones. This interaction can alter downstream signaling pathways critical for tumor progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Migration/InvasionReduces migration and invasion of cancer cells
Enzyme InhibitionTargets specific kinases involved in cancer growth

Notable Research

A study focusing on the synthesis and biological evaluation of similar pyrimidine derivatives highlighted their potential as anticancer agents. The results showed that these compounds could effectively inhibit the growth of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-pyrimidopurine-2,4-dione?

Methodological Answer: The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the aryl substituent (e.g., 3-chloro-4-methylphenyl). A general procedure involves:

  • Dissolving a halogenated purine precursor (e.g., 6-chloro-9-substituted purine) in toluene.
  • Adding a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and arylboronic acid.
  • Refluxing for 12–24 hours, followed by purification via column chromatography (EtOAc/hexane gradients) . Example reaction conditions from analogous purine syntheses:
ReactantCatalystBaseSolventYield (%)Reference
6-Chloro-purinePd(PPh₃)₄K₂CO₃Toluene65–78

Q. Which purification techniques are effective for isolating this compound?

Methodological Answer: Column chromatography with silica gel and gradient elution (e.g., EtOAc/hexane or CHCl₃/acetone) is commonly used. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may enhance purity. Recrystallization from dioxane or dichloromethane-hexane mixtures can further improve crystallinity .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT and COSY for complex proton environments (e.g., distinguishing butyl chain protons at δ 0.8–1.6 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in purine ring substitution be addressed?

Methodological Answer: Regioselective substitution at the purine N-9 position can be achieved by:

  • Pre-functionalizing the purine core with protecting groups (e.g., tetrahydropyranyl) to direct reactivity .
  • Using sterically hindered bases (e.g., DIPEA) to favor substitution at less hindered sites .
  • Computational modeling (DFT) to predict reactive sites based on electron density maps .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Correlate ambiguous proton signals with carbon environments to confirm connectivity.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the butyl chain or chloro-methylphenyl orientation) .
  • Isotopic Labeling : Introduce deuterium at suspected reactive sites to simplify splitting patterns .

Q. What strategies optimize low yields in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining yield .
  • Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with ligand systems (e.g., SPhos) .
  • Solvent Optimization : Replace toluene with DMF or THF to enhance solubility of intermediates.

Q. How to design computational models for conformational analysis?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on the compound’s conformation (e.g., aqueous vs. nonpolar environments).
  • Density Functional Theory (DFT) : Calculate bond angles, dihedral strains, and electrostatic potential surfaces to predict reactivity .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Validate Computational Models : Cross-check DFT-predicted NMR shifts with experimental data; adjust basis sets (e.g., B3LYP/6-311+G**) for accuracy .
  • Synthesize Analogues : Compare data from structurally similar compounds to identify systematic errors (e.g., solvent effects on chemical shifts) .

Q. What experimental controls mitigate byproduct formation during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use Schlenk lines to prevent oxidation of sensitive intermediates.
  • Temperature Gradients : Optimize reflux conditions (e.g., 80°C vs. 110°C) to suppress side reactions .
  • TLC Monitoring : Track reaction progress hourly to terminate at optimal conversion points.

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